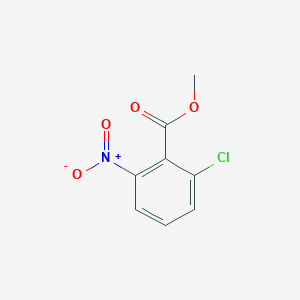

2-氯-6-硝基苯甲酸甲酯

描述

“Methyl 2-chloro-6-nitrobenzoate” is an ester. It can be synthesized from 2-chlorobenzoyl chloride . It is a derivative of benzoic acid, with a nitro group (-NO2) and a chloro group (-Cl) substituted on the benzene ring .

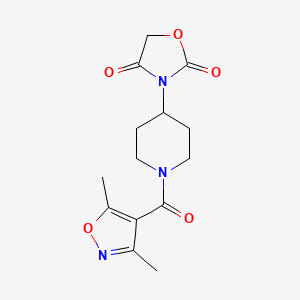

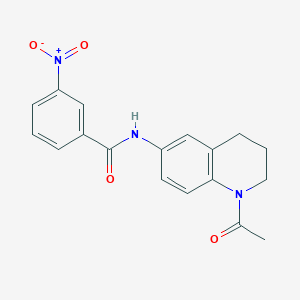

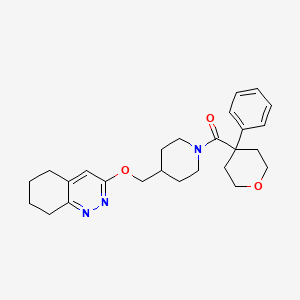

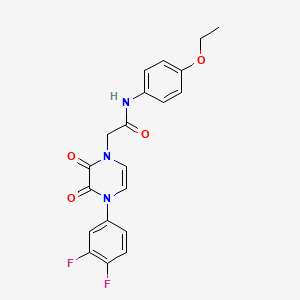

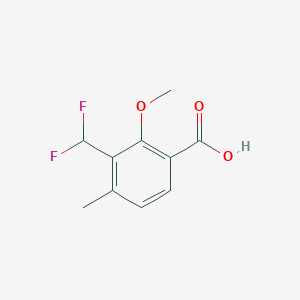

Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-6-nitrobenzoate” is C8H6ClNO4 . The molecule consists of a benzene ring with a nitro group (-NO2), a chloro group (-Cl), and a methyl ester group (-COOCH3) attached .科学研究应用

- Methyl 2-chloro-6-nitrobenzoate (M2C4N) has been studied for its impact on electro-optical responses in nematic liquid crystal (LC) devices. When doped into LCs, it enhances fall time performance significantly. The fall time of M2C4N-doped LC cells is threefold faster than pristine LC cells. Additionally, M2C4N increases the dielectric anisotropy (Δε) of the LC mixture, making it suitable for developing high-Δε LC devices .

- M2C4N induces a large dielectric anisotropy due to strong intermolecular interactions with LCs. Moreover, it filters blue light effectively. This property makes M2C4N a valuable component for LC devices that need blue-light blocking capabilities .

- Methyl 2-chloro-6-nitrobenzoate serves as a key intermediate in the synthesis of 5-methyl-2-nitrobenzoic acid. This compound is essential for manufacturing synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in producing the antimetabolite drug raltitrexed for cancer chemotherapy .

- DFT calculations confirm that M2C4N increases the dipole moment, polarization anisotropy, and Δε of LC mixtures. These theoretical insights provide a deeper understanding of its behavior in LC systems .

- Researchers have synthesized Methyl 2-chloro-6-nitrobenzoate for various studies. It is obtained from 2-amino-4-methylpyridine and 4-hydroxybenzoic acid. These compounds are used without further purification in research settings .

Electro-Optic Effects in Liquid Crystals

Blue-Light Filtering LC Devices

Synthesis of 5-Methyl-2-Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Organic Synthesis and Structural Analysis

作用机制

Target of Action

Methyl 2-chloro-6-nitrobenzoate is a derivative of nitro compounds, which are a significant class of nitrogen derivatives Nitro compounds generally interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds typically undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitro compounds, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The polar character of nitro compounds typically results in lower volatility compared to ketones of about the same molecular weight . This property could influence the bioavailability of Methyl 2-chloro-6-nitrobenzoate.

Result of Action

The reactivity of nitro compounds can lead to various chemical transformations, potentially resulting in diverse molecular and cellular effects .

属性

IUPAC Name |

methyl 2-chloro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSGFWEGZVPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879309 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-nitrobenzoate | |

CAS RN |

80563-87-7 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)